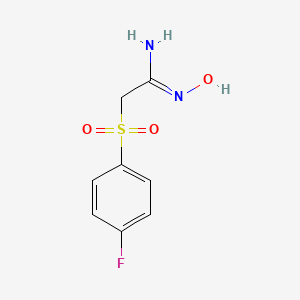

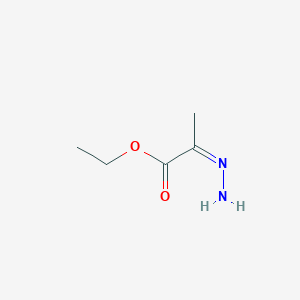

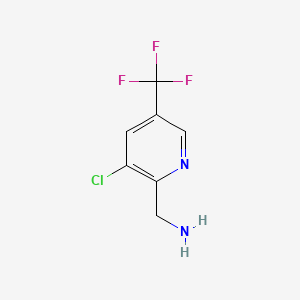

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of t-butyldimethylsilyl derivatives involves the use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide for preparing derivatives of various organic compounds. This method is particularly useful for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring, allowing for easy analysis of compounds alone or when labeled with stable isotopes (Schwenk et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds with t-butyldimethylsilyl groups is often elucidated using crystallography, as demonstrated by the crystal structure analysis of protected C-terminal nonapeptides, showing a right-handed helical conformation with α and β turns (Bosch et al., 1985).

Chemical Reactions and Properties

t-Butyldimethylsilyl derivatives undergo various chemical reactions, including kinetic resolutions and transformations leading to the synthesis of important organic compounds. For instance, the kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol at low temperatures results in high enantiomeric purity of the products (Aoyagi et al., 2003).

Physical Properties Analysis

The physical properties of t-butyldimethylsilyl derivatives, such as volatility and stability, make them suitable for gas chromatography and mass spectrometry analysis. Their derivatives exhibit characteristic fragmentation patterns and retention times, facilitating the analysis of complex mixtures (Mawhinney et al., 1986).

Chemical Properties Analysis

The chemical properties of t-butyldimethylsilyl derivatives, including reactivity and selectivity in synthesis, are crucial for their application in organic chemistry. For example, t-butyldimethylsilyl-spiroaminooxathioledioxide compounds demonstrate extensive interactions with target molecules and can significantly rearrange the structures of enzymes like HIV-1 reverse transcriptase (Das et al., 2011).

Scientific Research Applications

- It is a chloro (trifluoromethyl) pyridine .

- It may be employed as a model substrate to investigate the regioexhaustive functionalization .

- It is also mentioned in the context of fungicidal activity .

-

Agrochemical Industry

- This compound and its derivatives have been used in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

-

Pharmaceutical and Veterinary Industries

-

Functional Materials

-

Synthesis of Novel Molecules

-

Development of Organic Compounds Containing Fluorine

- The compound and its derivatives have been used in the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

-

Investigation of Regioexhaustive Functionalization

Future Directions

The development of trifluoromethylpyridines, including “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine”, is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYWHGODHSTAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.